Chemoenzymatic Process Achieves Superior Enantiomeric Excess and Purity at Pilot Scale
A scalable chemoenzymatic process for synthesizing (R)-3-(carbamoylmethyl)-5-methylhexanoic acid (R-CMHA) was developed and optimized using Definitive Screening Design (DSD), achieving significantly higher enantiomeric excess (ee) and HPLC purity compared to traditional chemical resolution methods [1]. Traditional chemical resolution routes are reported to have a total yield of only 25-29% and discard the undesired isomer [2].
| Evidence Dimension | Enantiomeric Excess (ee) and Purity |
|---|---|
| Target Compound Data | Enantiomeric excess: 98.5% ee; HPLC Purity: 99% |
| Comparator Or Baseline | Traditional Chemical Resolution: Total yield 25-29% |
| Quantified Difference | Not directly comparable for ee/purity, but the chemoenzymatic process demonstrates a substantial improvement in stereochemical outcome and yield efficiency. |
| Conditions | Pilot-scale synthesis using esterification, enzymatic desymmetrization, and CaCl2-assisted amidation optimized via DSD. |
Why This Matters
High ee and purity are critical for downstream Hofmann degradation to produce high-quality Pregabalin API, minimizing costly purification steps and improving overall process yield.
- [1] K. Vinigiri et al. Definitive Screening Design Optimization of Chemoenzymatic Process for (R)-3-(Carbamoylmethyl)-5-methylhexanoicacid: A Key Intermediate of Pregabalin. ChemistrySelect 2020, 5, 6194-6203. View Source
- [2] J. X. Chen et al. Method for preparing pregabalin intermediate (R)-3-(carbamoylmethyl)-5-methylhexanoic acid. U.S. Patent 11,420,932, 2022. View Source
